methyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate
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Description
Methyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H23ClN4O3S and its molecular weight is 434.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.1179395 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
However, I can provide some general insights based on the compound's structure and related research on similar molecules:
Potential Biological Activity
The compound contains several structural features that suggest it may have biological activity:
- Piperidine ring: This nitrogen-containing heterocycle is found in many biologically active compounds and pharmaceuticals.
- Triazolo-thiazole moiety: Compounds containing 1,2,4-triazole and thiazole rings have shown various pharmacological activities in previous studies .
- Chlorophenyl group: The presence of a halogen substituent can influence a molecule's biological properties and interactions with target proteins.
While specific data on this compound is lacking, research on related triazole-containing compounds has revealed several potential biological activities:
Anticancer Properties
Some triazole derivatives have demonstrated anticancer effects. For example:
- Compound 47f, a triazole-3-thione derivative, showed activity against the colon carcinoma HCT-116 cell line with an IC50 value of 6.2 μM .
- Compounds 47e and 47f were active against the human breast cancer T47D cell line with IC50 values of 43.4 and 27.3 μM, respectively .
Antimicrobial Activity
Certain triazole-thione compounds have exhibited antimicrobial properties:
- Benzothioate 76a, derived from a 1,2,4-triazole-3-thione, demonstrated good antibacterial activity against various pathogenic bacteria compared to the standard chloramphenicol .
Enzyme Inhibition
1,2,4-Triazolo[3,4-b][1,3]thiazine derivatives have shown potential as enzyme inhibitors, including:
- Carbonic anhydrase inhibitors
- Cholinesterase inhibitors
- Alkaline phosphatase inhibitors
- Anti-lipase activity
- Aromatase inhibitors
It's important to note that without specific studies on the compound , we cannot definitively state its biological activity. Further research, including in vitro and in vivo studies, would be necessary to determine its actual biological properties and potential therapeutic applications.
To fully characterize this compound's biological activity, researchers would need to conduct:
- In vitro assays against various cell lines and enzyme targets
- Structure-activity relationship (SAR) studies
- In vivo experiments in animal models
- Toxicity and pharmacokinetic evaluations
Properties
IUPAC Name |
methyl 1-[(2-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3S/c1-3-15-22-20-25(23-15)18(26)17(29-20)16(13-6-4-5-7-14(13)21)24-10-8-12(9-11-24)19(27)28-2/h4-7,12,16,26H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBFJLQNHSKMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC(CC4)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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